molecular formula C19H19NO3 B367249 1'-(2-Phenylethyl)-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-2'-one CAS No. 882382-64-1

1'-(2-Phenylethyl)-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-2'-one

Cat. No. B367249
CAS RN: 882382-64-1
M. Wt: 309.4g/mol
InChI Key: LLYAAHQJIKHKFT-UHFFFAOYSA-N
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Description

1’-(2-Phenylethyl)-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-2’-one seems to be a complex organic compound. It might be an analogue of 2-phenylethylamine where the amine has been replaced by a pyrrolidine ring .


Synthesis Analysis

The synthesis of similar compounds often involves the use of copper-catalyzed N-alkylation of indoles by N-tosylhydrazones . Another method involves the reactions of N-benzylmaleimide with secondary amines .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The ChemSpider database provides molecular structures for similar compounds like 2-Phenylethyl and 2-(1-Phenylethyl)phenol .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve nucleophilic addition reactions at the C=C double bond of substituted N-phenylmaleimides . Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones is another common reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some common physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Derivatives : Derivatives of 1,3-dihydrospiro[2H-indole-2,2′-pyrrolidine] were synthesized from 2-methylene-2,3-dihydro-1H-indoles, leading to the formation of 1′-substituted spiroindole-2,2′-pyrrolidines and 2-(2-carbamoylethyl)-3H-indolium perchlorates, highlighting the compound's utility in creating complex organic structures (Shachkus et al., 1989).

  • Recyclization Reactions : The compound underwent recyclization in reactions with nitrogen binucleophiles, demonstrating its adaptability in forming functional derivatives of 1,2-dihydrospiro[indole3,4′-pyran], a crucial step in synthesizing fused analogs such as spiro[chromene-4,3′-indole] and spiro[indole-3,5′pyrano[2,3-d]pyrimidine] derivatives (Andina & Andin, 2016).

  • Photochromic Properties : 1,3-dihydrospiro[2H-indole-ozazine] derivatives were synthesized, exhibiting variable photochromic properties. This makes them interesting for applications in materials where transmission change is required, such as smart windows or lenses (Tardieu et al., 1992).

  • Polymerizable Photochromic Liquid Crystals : Novel polymerizable photochromic liquid crystal materials containing 1,3-dihydrospiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine] were synthesized. These compounds exhibit metastable mesophases, making them potential candidates for advanced display technologies (Hattori & Uryu, 1999).

Biological and Medical Research

  • Potential Anti-tumor Properties : Dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones, synthesized through 1,3-Dipolar cycloaddition reaction, exhibited promising anti-tumor activity against various human tumor cell lines, including melanoma and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney (Girgis, 2009).

  • Germicidal UV Source Indicator Application : Characterization of photophysical properties of spirooxazine and spiropyran compounds in poly(methyl methacrylate) was carried out, suggesting their potential application as low-cost germicidal UV indicators (Bonefacino et al., 2013).

properties

IUPAC Name

1'-(2-phenylethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-18-19(22-13-6-14-23-19)16-9-4-5-10-17(16)20(18)12-11-15-7-2-1-3-8-15/h1-5,7-10H,6,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYAAHQJIKHKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C3=CC=CC=C3N(C2=O)CCC4=CC=CC=C4)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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